Crystal structure analysis reveals that 3'-Fd4C predominantly adopts an anti conformation about the glycosyl bond. [] This conformation is significant as it influences the interaction of the molecule with enzymes like reverse transcriptase.
The furanose ring of 3'-Fd4C exhibits conformational flexibility. It exists in a dynamic equilibrium between C2'-endo/C1'-exo and C2'-endo/C3'-exo conformations, as observed in the crystal structure of two independent molecules. [] This flexibility likely contributes to the molecule's ability to bind to its target effectively.
A significant chemical reaction involving 3'-Fd4C is the hydrolysis of its prodrug derivative, N4-dimethylaminomethylene-2′,3′-dideoxy-3′-fluorocytidine (DDFC). This hydrolysis proceeds through a multi-step mechanism, involving the formation of an intermediate identified as N4-formyl-3’-F-ddC. [] This reaction is crucial for the release of the active drug, 3'-Fd4C, from its prodrug form.
3'-Fd4C functions as a nucleoside reverse transcriptase inhibitor (NRTI). After cellular uptake and phosphorylation to its triphosphate form, 3'-Fd4C acts as a chain terminator during HIV reverse transcription. The lack of a 3'-hydroxyl group prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation, halting viral replication. []
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7